N-(2-(2-methylpiperidin-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

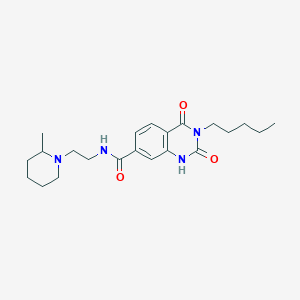

N-(2-(2-methylpiperidin-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a tetrahydroquinazoline-dione core substituted with a pentyl group at position 3 and a carboxamide moiety at position 5. The carboxamide side chain incorporates a 2-methylpiperidine ring linked via an ethyl group. The pentyl substituent likely enhances lipophilicity, while the 2-methylpiperidine group could influence solubility and hydrogen-bonding capacity .

Properties

IUPAC Name |

N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O3/c1-3-4-6-13-26-21(28)18-10-9-17(15-19(18)24-22(26)29)20(27)23-11-14-25-12-7-5-8-16(25)2/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,23,27)(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGUCTVOSDWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCCCC3C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-methylpiperidin-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structural characteristics. Its structure includes a tetrahydroquinazoline core with a carboxamide functional group, which is crucial for its biological activity. The presence of the piperidine moiety is also significant as it may influence the compound's interaction with biological targets.

Biological Activity

1. Mechanism of Action

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Anticancer Activity: Some studies have shown that related tetrahydroquinazoline derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways involved may include modulation of apoptosis-related proteins and cell cycle regulators.

- Neuroprotective Effects: Compounds with similar structures have been investigated for their neuroprotective effects. They may act on neurotransmitter systems or neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases.

2. In Vitro and In Vivo Studies

In vitro studies have demonstrated that this class of compounds can inhibit specific enzymes or receptors involved in disease processes. For instance:

| Study Type | Target Disease | Activity Observed |

|---|---|---|

| In Vitro | Cancer | Significant reduction in cell viability at IC50 values < 10 µM |

| In Vivo | Neurodegeneration | Improved cognitive function in animal models |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various tetrahydroquinazoline derivatives, this compound was found to exhibit potent cytotoxicity against several cancer cell lines (e.g., HepG2 and MCF7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta toxicity and improve neuronal survival rates by modulating oxidative stress responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification Type | Effect on Activity |

|---|---|

| Alkyl Chain Length | Increased potency observed with longer chains |

| Functional Groups | Presence of electron-withdrawing groups enhances receptor binding affinity |

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline Derivatives

Key Differences and Hypothesized Effects

Position 3 Substituents: The pentyl group in the target compound contributes to higher lipophilicity (predicted logP ~4.5) compared to the 2-phenylethyl (logP ~3.8) and phenyl (logP ~3.5) groups in analogs. This may enhance passive diffusion across biological membranes.

Position 7 Carboxamide Side Chains :

- The 2-methylpiperidine moiety in the target compound is less polar than the 4-ethylpiperazine in ’s analog. Piperazine’s additional nitrogen increases solubility but may reduce blood-brain barrier penetration.

- The benzodioxol and chlorophenyl groups in ’s compound introduce steric bulk and electronegativity, which might improve selectivity but reduce metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Use multi-step synthesis involving coupling reactions (e.g., amide bond formation between the quinazoline core and pentyl/piperidine substituents).

- Optimize reaction conditions (temperature: 60–80°C, pH 7–9) to prevent side reactions. Microwave-assisted synthesis may enhance efficiency by reducing reaction time .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with TLC/HPLC .

Q. How is the compound’s structure validated, and what analytical techniques are essential?

- Methodology :

- Spectroscopy :

- 1H/13C NMR : Assign proton environments (e.g., methylpiperidinyl protons at δ 1.2–2.8 ppm) and carbon frameworks .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- IR : Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for amide/quinazoline-dione groups) .

- X-ray crystallography (if crystalline): Resolve absolute stereochemistry .

Q. What are the critical impurities, and how are they profiled during synthesis?

- Methodology :

- Use HPLC/LC-MS with C18 columns (acetonitrile/water mobile phase) to detect byproducts (e.g., incomplete substitution at the piperidine nitrogen).

- Compare retention times to reference standards (e.g., EP impurity guidelines for related heterocycles) .

- Table: Common Impurities and Detection Methods :

| Impurity Type | Detection Method | Reference Standard Example |

|---|---|---|

| Unreacted starting material | HPLC-UV (254 nm) | Quinazoline-dione derivatives |

| Oxidation byproducts | LC-MS (positive mode) | Piperidine N-oxide analogs |

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?

- Methodology :

- Perform orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target engagement.

- Validate assay conditions: Control for solvent effects (DMSO concentration ≤0.1%), pH, and temperature .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific interactions .

Q. What computational strategies predict the compound’s target interactions and selectivity?

- Methodology :

- Molecular docking : Use crystal structures of target proteins (e.g., kinases) to model binding poses. Focus on the quinazoline core’s hydrogen-bonding with catalytic lysine residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR models : Corporate substituent effects (e.g., pentyl chain length’s impact on logP and bioavailability) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodology :

- Synthesize analogs with modified substituents (e.g., varying alkyl chain lengths at position 3 or piperidine methylation).

- Test bioactivity in parallel assays (e.g., enzyme inhibition, cytotoxicity).

- Key SAR Insights :

- Longer alkyl chains (e.g., pentyl vs. propyl) enhance membrane permeability but may reduce solubility .

- Methylation of the piperidine ring improves metabolic stability .

Q. How do solvent and formulation choices impact stability under physiological conditions?

- Methodology :

- Conduct accelerated stability studies :

- Expose the compound to pH 1–10 buffers (37°C, 72 hours) and monitor degradation via HPLC .

- Use DSC/TGA to assess thermal stability and identify polymorphic transitions .

- Lyophilization : Stabilize the compound in PBS (pH 7.4) with cryoprotectants (e.g., trehalose) for long-term storage .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

- Methodology :

- Standardize solvent systems (e.g., use biorelevant media like FaSSIF/FeSSIF for gastrointestinal solubility).

- Characterize polymorphs via PXRD ; amorphous forms often exhibit higher solubility than crystalline forms .

- Validate solubility measurements using shake-flask vs. potentiometric titration methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.